molecular formula C6H4Br2ClN B1580550 2,6-Dibromo-4-chloroaniline CAS No. 874-17-9

2,6-Dibromo-4-chloroaniline

Cat. No.: B1580550
CAS No.: 874-17-9
M. Wt: 285.36 g/mol
InChI Key: XEYLQXUJSOJWJV-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-chloroaniline is a symmetrical chlorodibromo aniline compound with the molecular formula C6H4Br2ClN. It is known for its unique chemical structure, which includes two bromine atoms and one chlorine atom attached to an aniline ring. This compound is used in various scientific research applications due to its distinctive properties .

Preparation Methods

2,6-Dibromo-4-chloroaniline is typically prepared by the bromination of p-chloroaniline. The reaction involves the addition of bromine to p-chloroaniline under controlled conditions to yield the desired product . The reaction conditions include maintaining a specific temperature and using a suitable solvent to facilitate the bromination process.

Chemical Reactions Analysis

2,6-Dibromo-4-chloroaniline undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form various oxidation products depending on the reagents and conditions used.

    Reduction Reactions: The compound can be reduced to form different reduction products.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,6-Dibromo-4-chloroaniline has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2,6-Dibromo-4-chloroaniline can be compared with other similar compounds such as:

  • 4-Chloro-2,6-dibromoaniline
  • 2,6-Dibromo-4-chlorophenylamine
  • 2,6-Dibromo-4-chlorophenylamine

These compounds share similar chemical structures but differ in their specific properties and applications. The uniqueness of this compound lies in its specific arrangement of bromine and chlorine atoms, which imparts distinctive chemical and physical properties .

Properties

IUPAC Name

2,6-dibromo-4-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2ClN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYLQXUJSOJWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347735
Record name 2,6-Dibromo-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-17-9
Record name 2,6-Dibromo-4-chloroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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